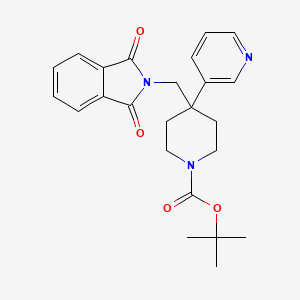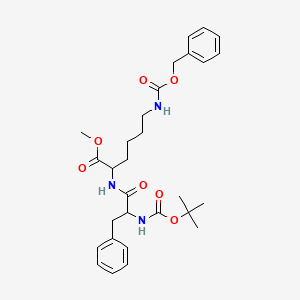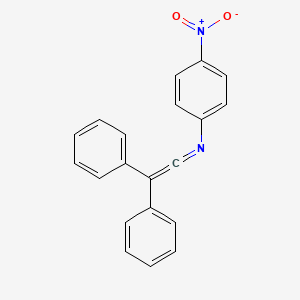
5,5-Dimethylthiolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylthiolan-2-one is an organic compound with the molecular formula C5H10OS It is a sulfur-containing heterocycle, specifically a thiolane derivative, characterized by a five-membered ring structure with a sulfur atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylthiolan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanedithiol with an oxidizing agent to form the thiolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoroacetic acid. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylthiolan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethylthiolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethylthiolan-2-one involves its interaction with various molecular targets. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial effects. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylthiolane: Another thiolane derivative with similar structural features but different substitution patterns.
2-Methylthiolane: A simpler thiolane derivative with a single methyl group.
1,2-Dithiolane: A related compound with two sulfur atoms in the ring.
Uniqueness
5,5-Dimethylthiolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a sulfur atom and a ketone group in a five-membered ring structure makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H10OS |
|---|---|
Molecular Weight |
130.21 g/mol |
IUPAC Name |
5,5-dimethylthiolan-2-one |
InChI |
InChI=1S/C6H10OS/c1-6(2)4-3-5(7)8-6/h3-4H2,1-2H3 |
InChI Key |
XHKRRNDDQUICBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


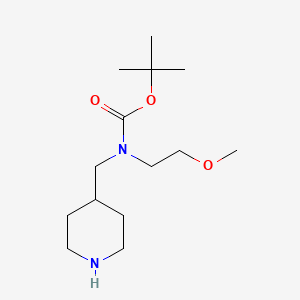
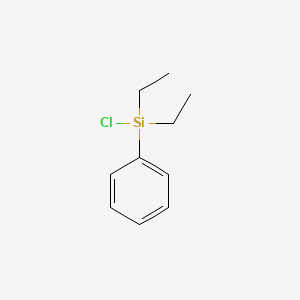

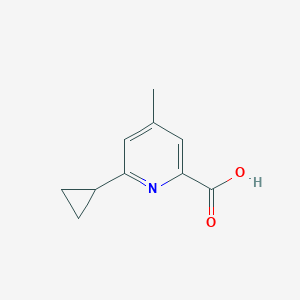
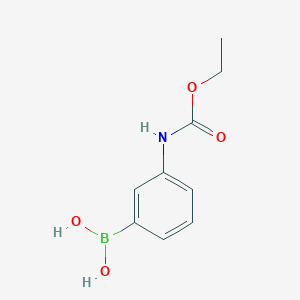
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)


![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)

